molecular formula C21H41NO2 B12342026 (E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide

(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide

Cat. No.: B12342026
M. Wt: 339.6 g/mol
InChI Key: IPVYNYWIRWMRHH-CFGKVWFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide is a synthetic fatty acid amide derivative offered for research purposes. Compounds within this lipid signaling family, such as the related oleamide (cis-9-octadecenamide), are of significant scientific interest due to their diverse biological activities. Oleamide, for instance, is an endogenous molecule studied for its potential roles in sleep induction, thermoregulation, and nociception . It has been investigated for its interaction with various neurotransmitter systems and is a substrate for the enzyme fatty acid amide hydrolase (FAAH) . The specific stereochemistry and structure of (E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide suggest it may serve as a valuable chemical tool for probing lipid-mediated signaling pathways, receptor interactions, and metabolic enzymes. Researchers can utilize this compound in biochemical, pharmacological, and neurological studies to further explore the complex biology of fatty acid amides. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10+/t20-/m0/s1

InChI Key

IPVYNYWIRWMRHH-CFGKVWFZSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](C)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Carbodiimide-Mediated Amidation

Reaction Mechanism and Optimization

The most widely reported method involves coupling (E)-octadec-9-enoic acid (oleic acid) with (2S)-1-aminopropan-2-ol using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the primary amine (Figure 1).

Critical Parameters:
  • Solvent System : Dichloromethane (DCM) or dimethylformamide (DMF) optimizes solubility and reaction kinetics.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) enhances acyl transfer efficiency (0.1–1.0 eq).
  • Temperature : 0–25°C minimizes racemization of the (2S)-1-aminopropan-2-ol.
Yield Data:
Reagent System Solvent Temperature Time Yield Source
EDC/HOBt DCM 25°C 12 h 88.9%
DCC/DMAP DMF 0°C 24 h 84%

Stereochemical Control

The (2S)-configuration is preserved using enantiomerically pure (2S)-1-aminopropan-2-ol, synthesized via asymmetric hydrogenation of ketoprofen precursors. Chiral HPLC analysis confirms >98% enantiomeric excess (ee) in the final product.

Enzymatic Synthesis in Solvent-Free Systems

Lipase-Catalyzed Amidation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the direct amidation of oleic acid with (2S)-1-aminopropan-2-ol under solvent-free conditions. The absence of organic solvents reduces side reactions and simplifies purification.

Optimization Highlights:
  • Molar Ratio : A 7:1 excess of (2S)-1-aminopropan-2-ol acts as both reactant and solvent.
  • Temperature : 70°C balances enzyme activity and substrate mobility.
  • Stepwise Amine Addition : Three sequential additions prevent viscosity-induced mass transfer limitations.
Performance Metrics:
Parameter Value Conversion Source
Reaction Time 24 h 61.35%
Enzyme Loading 12% (w/w)

Advantages and Limitations

  • Advantages : Eco-friendly, minimal racemization, and scalability.
  • Limitations : Lower yields compared to chemical methods due to equilibrium constraints.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (900 W) reduces reaction times from hours to minutes. A Lewis acid catalyst (e.g., AlCl₃) facilitates urea-mediated ammonolysis of oleic acid, followed by stereoselective amidation.

Protocol:
  • Ammonolysis : Oleic acid + urea → oleoyl urea intermediate (160–200°C, 15–25 min).
  • Amidation : Intermediate + (2S)-1-aminopropan-2-ol → target compound (180°C, 30 min).
Key Data:
Condition Value Acid Value* Yield Source
Temperature 200°C ≤15 mg KOH/g 72%
Catalyst (AlCl₃) 1 wt%

*Acid value ≤15 indicates >70% conversion.

Solid Acid-Catalyzed Synthesis

Heterogeneous Catalysis

Mesoporous ZSM-5 zeolites modified with phosphomolybdic acid enable one-pot synthesis under ambient pressure. The catalyst’s Brønsted acid sites promote both ammonolysis and amidation.

Procedure:
  • Catalyst Preparation : ZSM-5 impregnated with H₃PO₄ and (NH₄)₃PMo₁₂O₄₀.
  • Reaction : Oleic acid + urea + (2S)-1-aminopropan-2-ol → product (160°C, 2 h).
Outcomes:
Parameter Value Purity Source
Yield 89.7% 95%
Catalyst Reusability 5 cycles

Comparative Analysis of Methods

Efficiency and practicality

Method Yield (%) Stereoselectivity Scalability Cost
Carbodiimide-Mediated 84–88.9 High Moderate High
Enzymatic 61.35 Excellent High Medium
Microwave-Assisted 72 Moderate High Low
Solid Acid-Catalyzed 89.7 High High Low

Industrial Feasibility

Solid acid-catalyzed and microwave-assisted methods are most viable for large-scale production due to low catalyst costs and rapid kinetics. Enzymatic routes remain niche for high-purity pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oleamide undergoes various chemical reactions, including:

    Oxidation: Oleamide can be oxidized to form oleic acid and other oxidation products.

    Reduction: Reduction of oleamide can yield the corresponding amine and alcohol.

    Substitution: Oleamide can undergo substitution reactions with halogens or other electrophiles to form substituted amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oleic acid and other carboxylic acids.

    Reduction: Corresponding amine and alcohol.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Oleamide has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that it may possess anti-inflammatory , analgesic , and neuroprotective properties:

  • Anti-inflammatory Effects : Oleamide has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Properties : Studies suggest that oleamide can protect neurons from oxidative stress, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection

A study demonstrated that oleamide administration reduced neuronal death in models of neurodegeneration, highlighting its protective role against excitotoxicity .

Cosmetic Applications

In cosmetics, oleamide is utilized for its emollient properties. It acts as a skin-conditioning agent, providing hydration and improving skin texture. Its ability to enhance the absorption of other active ingredients makes it valuable in formulations aimed at improving skin health.

  • Moisturizing Agent : Oleamide can help retain moisture in the skin, making it beneficial for dry skin formulations.
  • Stabilizer : It serves as an emulsifier and stabilizer in creams and lotions, ensuring a uniform consistency .

Food Science Applications

Oleamide is recognized for its potential use as a food additive due to its safety profile and functional properties:

  • Flavor Enhancer : It has been identified as a flavor compound in various food products, contributing to the sensory attributes of foods .
  • Preservative Properties : Oleamide exhibits antimicrobial activity, which can help extend the shelf life of food products by inhibiting spoilage organisms .

Biomedical Research Applications

Oleamide's role in biomedical research is expanding, particularly concerning its interactions with biological membranes and cellular signaling pathways:

  • Cell Signaling Modulator : Research indicates that oleamide can influence endocannabinoid signaling pathways, which are crucial for various physiological processes including pain modulation and appetite regulation .

Case Study: Endocannabinoid System Interaction

A study highlighted oleamide's ability to enhance the effects of cannabinoids by acting on cannabinoid receptors, suggesting its potential use in developing new therapeutic agents targeting the endocannabinoid system .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsAnti-inflammatory, neuroprotectiveReduces inflammation, protects neurons
CosmeticsEmollient, stabilizerHydrates skin, improves formulation stability
Food ScienceFlavor enhancer, preservativeEnhances flavor, extends shelf life
Biomedical ResearchCell signaling modulatorInfluences endocannabinoid pathways

Mechanism of Action

Oleamide exerts its effects through various molecular targets and pathways. It is known to interact with G-protein coupled receptors (GPCRs) and ion channels in the central nervous system. Oleamide can modulate the activity of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), leading to its sedative and sleep-inducing effects. Additionally, oleamide has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids, thereby enhancing the signaling of these bioactive lipids.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Double Bond Configuration Hydroxy Group Substituent Chain Length/Modification CAS Number
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide E (2S)-1-hydroxypropan-2-yl C18, monounsaturated Not provided
OMDM-1 (Z-isomer) Z (2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl C18, monounsaturated Not provided
AM-356 E/Z mixture* (R)-1-hydroxypropan-2-yl C20, polyunsaturated (5Z,8Z,11Z,14Z) 157182-49-5
(Z)-N-(1,3-dihydroxyoctadecan-2-yl)octadec-9-enamide Z 1,3-dihydroxyoctadecan-2-yl C18, monounsaturated 54422-45-6

*AM-356’s structure includes a tetraene chain, likely influencing cannabinoid receptor interactions .

Physical and Chemical Properties

Table 2: Physicochemical Data

Compound Name Density (g/cm³) Boiling Point (°C) Molecular Weight
(Z)-N-(1,3-dihydroxyoctadecan-2-yl)octadec-9-enamide 0.915 694.5 565.95
AM-356 Not available Not available ~335 (estimated)
Target Compound (E-isomer) Likely <0.915* Higher than Z-isomer 395.6 (calculated)

*E-isomers typically exhibit lower density due to reduced molecular packing efficiency compared to Z-isomers .

Pharmaceutical and Industrial Relevance

  • Metabolic Stability : OMDM-1’s resistance to hydrolysis contrasts with the target compound’s simpler structure, which may render it more susceptible to enzymatic degradation .

Biological Activity

(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide, commonly known as oleamide , is a fatty acid amide that has garnered significant attention in biological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name : (E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide
  • Molecular Formula : C21H41NO2
  • Molar Mass : 339.56 g/mol
  • Density : 0.911 g/cm³
  • Melting Point : 39-40 °C
  • Boiling Point : 503.6 °C (predicted) .

Oleamide functions primarily as a signaling molecule in the central nervous system (CNS). It has been shown to interact with various receptors and enzymes, influencing several physiological processes:

  • Sleep Induction : Oleamide is known to promote sleep by enhancing the activity of GABA receptors, which are crucial for inhibitory neurotransmission in the brain. Studies have demonstrated that oleamide levels increase during sleep deprivation, suggesting its role in sleep regulation .
  • Neuroprotective Effects : Research indicates that oleamide may protect neurons from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Anti-inflammatory Properties : Oleamide exhibits anti-inflammatory effects by modulating the immune response and reducing the production of pro-inflammatory cytokines .

Biological Activities

The biological activities of oleamide can be summarized as follows:

Activity TypeDescriptionReferences
Sleep ModulationEnhances GABAergic activity, promoting sleep onset and maintenance.
NeuroprotectionProtects against oxidative stress; potential use in treating neurodegenerative disorders.
Anti-inflammatoryReduces cytokine production; may be beneficial in inflammatory diseases.
Pain ReliefExhibits analgesic properties through modulation of pain pathways.

Case Studies

Several studies have explored the effects of oleamide in various biological contexts:

  • Sleep Studies : A study published in the Journal of Sleep Research found that administration of oleamide significantly increased total sleep time and reduced wakefulness in animal models, supporting its role as a natural sleep inducer .
  • Neuroprotection Research : In vitro studies demonstrated that oleamide protects cultured neurons from glutamate-induced toxicity, highlighting its potential application in conditions like Alzheimer's disease .
  • Inflammation Models : Research published in Frontiers in Pharmacology showed that oleamide administration reduced inflammation markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for (E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide, and how do reaction conditions influence yield and purity?

Oleamide is synthesized via two primary methods:

  • Laboratory-scale synthesis : Reacting oleic acid with ammonia or amines under dehydrating conditions (e.g., using P₂O₅ or SOCl₂). This forms an intermediate oleoyl chloride, which undergoes nucleophilic substitution to yield oleamide. Temperature control (typically 60–80°C) and stoichiometric excess of ammonia are critical for minimizing side products like unreacted oleic acid .
  • Industrial-scale synthesis : Catalytic hydrogenation of oleic acid using Pd/C to produce stearic acid, followed by amidation. This method achieves >95% purity but requires precise control of hydrogen pressure (1–3 atm) and reaction time (4–6 hours) to avoid over-reduction .

Q. What analytical techniques are recommended for confirming the structural integrity and stereochemical configuration of oleamide?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the (2S)-hydroxypropan-2-yl substituent and (E)-configuration of the C9 double bond. Distinctive signals include δ 5.35 ppm (olefinic protons) and δ 3.8–4.2 ppm (hydroxypropan-2-yl group) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally related amides (e.g., orthorhombic P2₁2₁2₁ space group with unit cell parameters a = 5.31 Å, b = 6.76 Å, c = 23.40 Å) .
  • Mass Spectrometry (LC-MS) : Confirms molecular weight (339.56 g/mol) and fragmentation patterns .

Q. What are the primary biological roles of oleamide in neurological and inflammatory research?

Oleamide exhibits three key activities:

  • Sleep Induction : Increases GABAergic neurotransmission in sleep-deprived animal models, reducing wakefulness by 40–60% in rodent EEG studies .
  • Neuroprotection : Reduces glutamate-induced excitotoxicity in neuronal cultures (IC₅₀ = 12 µM) by modulating oxidative stress pathways .
  • Anti-inflammatory Effects : Suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage assays, with IC₅₀ values of 8–15 µM .

Advanced Research Questions

Q. How does oleamide modulate the endocannabinoid system, and what methodological approaches are used to study its interaction with FAAH and cannabinoid receptors?

Oleamide inhibits fatty acid amide hydrolase (FAAH) , the enzyme degrading anandamide, thereby elevating endocannabinoid levels. Methodologies include:

  • In vitro FAAH inhibition assays : Radiolabeled substrate (e.g., [³H]-anandamide) quantifies enzyme activity (Ki = 2.4 µM for FAAH) .
  • Receptor binding studies : Competitive displacement assays using CB₁/CB₂ cannabinoid receptor ligands (e.g., SR141716A) show oleamide enhances anandamide binding by 30–50% .
  • In vivo models : Microdialysis in rodent brains measures elevated anandamide levels post-oleamide administration .

Q. What experimental strategies can resolve contradictions in reported neuroprotective efficacy of oleamide across different in vivo models?

Discrepancies arise from variables like dosage, administration route, and model specificity. Strategies include:

  • Dose-response standardization : Testing 10–50 mg/kg doses in both systemic (intraperitoneal) and localized (intracerebroventricular) delivery .
  • Pharmacokinetic profiling : LC-MS/MS quantifies brain bioavailability, which ranges from 5–15% depending on blood-brain barrier permeability .
  • Model harmonization : Comparing results across excitotoxicity (e.g., kainic acid-induced seizures) and chronic neurodegeneration models (e.g., Aβ-injected Alzheimer’s models) .

Q. How does oleamide compare structurally and functionally to other fatty acid amides like stearamide and linoleamide?

The table below highlights key differences:

CompoundStructural FeaturesKey Biological ActivitiesPotency (IC₅₀ or EC₅₀)
Oleamide C18:1 (Δ9), (2S)-hydroxypropan-2-yl substituentSleep induction, neuroprotection, anti-inflammatory8–15 µM (TNF-α inhibition)
Stearamide C18:0 (saturated), no double bondLimited bioactivity; primarily an emulsifier>100 µM (inactive in neuroassays)
Linoleamide C18:2 (Δ9,12), higher unsaturationEnhanced anti-inflammatory effects5–10 µM (IL-6 inhibition)

Functional differences arise from chain length, unsaturation, and stereochemistry. For example, oleamide’s (E)-Δ9 double bond enhances membrane fluidity and receptor interactions compared to saturated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.